Product packaging for 2-Phenylbenzo[J]fluoranthene(Cat. No.:CAS No. 210487-02-8)

2-Phenylbenzo[J]fluoranthene

Cat. No.: B1629528
CAS No.: 210487-02-8
M. Wt: 328.4 g/mol
InChI Key: OZCGEBMWVZJBNG-UHFFFAOYSA-N
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Description

Significance of Benzo[j]fluoranthene Scaffolds in Organic Chemistry and Materials Science

The benzo[j]fluoranthene core is a significant structural unit in both synthetic organic chemistry and materials science. rsc.orgresearchgate.net Its presence is noted in a number of natural products, often with high levels of oxygenation, which are isolated from various fungal species. rsc.org The biosynthesis of these natural products is thought to involve the oxidative dimerization of naphthalene (B1677914) derivatives. rsc.org

In the realm of materials science, fluoranthene (B47539) derivatives, including those with the benzo[j]fluoranthene skeleton, are explored for their applications in organic electronics. acs.org For instance, certain fluoranthene-based molecules have been investigated as electron transport and blue fluorescent materials for organic light-emitting diodes (OLEDs). acs.org Researchers have also examined fluoranthene derivatives as dopant-free hole-transporting materials in perovskite solar cells, with some showing promising power conversion efficiencies. rsc.org The extended π-conjugated system of the benzo[j]fluoranthene scaffold contributes to its interesting electronic and optical properties, making it a valuable component in the design of novel organic materials. scholaris.ca

Evolution of Research Trends in Polycyclic Aromatic Hydrocarbons (PAHs) featuring Benzo[j]fluoranthene

Research interest in PAHs, including benzo[j]fluoranthene, has evolved significantly over the years. Initially, much of the focus was on their environmental presence and toxicological effects, as they can be formed during the incomplete combustion of organic materials like fossil fuels and biomass. ontosight.aitandfonline.com Consequently, a substantial body of research has been dedicated to their detection, analysis, and the assessment of their health risks. researchgate.netacs.orgresearchgate.net

More recently, the unique photophysical and electronic properties of PAHs have shifted research focus towards their application in materials science. rsc.org The design and synthesis of novel PAHs with specific functionalities for use in organic electronics is a burgeoning area of investigation. rsc.orgacs.orgacs.org Synthetic chemists are continuously developing new methods to construct the complex architecture of fluoranthenes and their derivatives, including the benzo[j]fluoranthene core. researchgate.netacs.orgresearchgate.net These synthetic strategies often involve transition-metal-catalyzed reactions and various cyclization techniques. acs.org

Classification and Structural Relationship within Fluoranthene Derivatives

Fluoranthene and its derivatives are classified as non-alternant PAHs, characterized by the presence of a five-membered ring fused to naphthalene and benzene (B151609) rings. rsc.org Benzo[j]fluoranthene is a specific isomer within the larger family of benzofluoranthenes, which also includes benzo[a]fluoranthene, benzo[b]fluoranthene, and benzo[k]fluoranthene, among others. wikipedia.orgresearchgate.net These isomers differ in the position at which the additional benzene ring is fused to the fluoranthene core.

The parent compound, benzo[j]fluoranthene, has the chemical formula C₂₀H₁₂. wikipedia.orgnist.gov The introduction of a phenyl group at the 2-position results in 2-Phenylbenzo[j]fluoranthene, altering its molecular weight and potentially its physical and chemical properties. The systematic investigation of structure-property relationships in such derivatives is crucial for tailoring molecules with desired characteristics for specific applications. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16 B1629528 2-Phenylbenzo[J]fluoranthene CAS No. 210487-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

18-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3,5,7,9,12,14,16,18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-2-7-17(8-3-1)20-15-19-10-6-12-22-23-14-13-18-9-4-5-11-21(18)26(23)24(16-20)25(19)22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCGEBMWVZJBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C5=C3C6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610652
Record name 2-Phenylbenzo[j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210487-02-8
Record name 2-Phenylbenzo[j]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenylbenzo J Fluoranthene and Its Derivatives

Strategic Bond Disconnections in Benzo[j]fluoranthene Synthesis

The retrosynthetic analysis of the benzo[j]fluoranthene core reveals several strategic bond disconnections that simplify the target molecule into more readily available starting materials. A primary strategy involves dissecting the molecule at the five-membered ring, which is a common feature in the synthesis of fluoranthene-type structures. This approach often leads to precursors such as substituted naphthalenes and phenyl derivatives that can be coupled through various cyclization reactions.

Key bond disconnections can be categorized as follows:

Disconnection of the five-membered ring: This is the most common strategy, breaking the bonds that form the fused five-membered ring. This leads to precursors that can be joined through intramolecular cyclization reactions.

Disconnection of the phenyl substituent: In the case of 2-Phenylbenzo[j]fluoranthene, the bond connecting the phenyl group to the benzo[j]fluoranthene core can be a strategic disconnection. This suggests a synthetic route where the core is first assembled, followed by the introduction of the phenyl group, or a convergent approach where a phenyl-substituted precursor is used in the construction of the polycyclic system.

Disconnection within the naphthalene (B1677914) units: While less common, disconnections within the naphthalene fragments can be considered, leading to a more linear construction of the molecule. This approach might be employed when highly substituted or complex naphthalene precursors are not readily available.

These disconnection strategies form the basis for the development of various synthetic protocols, including the modern catalytic methods discussed in the following sections. The choice of disconnection is often guided by the availability of starting materials, the desired substitution pattern on the final molecule, and the efficiency of the key bond-forming reactions.

Modern Catalytic Approaches to Benzo[j]fluoranthene Ring Systems

Modern organic synthesis has seen the development of powerful catalytic methods that have been successfully applied to the construction of complex aromatic systems like benzo[j]fluoranthene. These methods offer advantages in terms of efficiency, selectivity, and functional group compatibility over classical synthetic routes.

Palladium-Catalyzed Cascade Reactions for Polyoxygenated Benzo[j]fluoranthenes

Palladium catalysis has emerged as a particularly effective tool for the synthesis of benzo[j]fluoranthenes, especially those bearing multiple oxygen substituents. beilstein-journals.orgnih.gov These reactions often proceed in a cascade fashion, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. beilstein-journals.orgnih.gov

The Suzuki–Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been extensively utilized in the construction of fluoranthene (B47539) and benzo[j]fluoranthene skeletons. beilstein-journals.orgacs.orgnih.gov This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. In the context of benzo[j]fluoranthene synthesis, this typically involves the reaction of a dihalonaphthalene with an arylboronic acid or ester. beilstein-journals.orgacs.orgnih.gov

A common strategy involves a tandem Suzuki–Miyaura coupling followed by an intramolecular C–H arylation. acs.orgnih.gov This approach has been shown to be effective with both homogeneous and heterogeneous palladium catalysts. acs.orgnih.gov For example, the reaction of 1,8-diiodonaphthalene (B175167) with various arylboronic acids in the presence of a palladium catalyst such as Pd(dppf)Cl₂ can afford a range of substituted fluoranthenes in good yields. acs.orgnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for optimizing the yield of the desired fluoranthene product. acs.org

Table 1: Scope of Fluoranthene Synthesis via Suzuki-Miyaura Coupling and C-H Arylation
Arylboronic Acid/EsterCatalyst SystemYield (%)Reference
4-Fluorophenylboronic acidPd(dppf)Cl₂ (Homogeneous)71 acs.orgnih.gov
Phenylboronic acidrGO-CuPd (Heterogeneous)78 acs.orgnih.gov
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (Homogeneous)65 acs.orgnih.gov
Thiophene-3-ylboronic acidPd(dppf)Cl₂ (Homogeneous)84 beilstein-journals.org

Intramolecular C–H arylation has become a powerful tool for the final ring-closing step in the synthesis of fluoranthenes and their derivatives. beilstein-journals.orgnih.govbeilstein-journals.org This reaction involves the palladium-catalyzed formation of a carbon-carbon bond between an aryl halide and a C–H bond on an adjacent aromatic ring. beilstein-journals.orgnih.govbeilstein-journals.org This strategy is often employed in a cascade sequence following an initial intermolecular coupling reaction, such as a Suzuki–Miyaura coupling. beilstein-journals.orgnih.gov

The efficiency of the intramolecular C–H arylation step is highly dependent on the nature of the palladium catalyst and the reaction conditions. beilstein-journals.orgbeilstein-journals.org For instance, the synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes has been achieved through a palladium-catalyzed cascade involving an initial Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation. beilstein-journals.orgnih.gov This one-pot procedure allows for the efficient construction of the fluoranthene core from readily available 1,8-dihalonaphthalenes and heteroarylboronic acids or esters. beilstein-journals.orgnih.gov

Cobalt-Catalyzed Cycloaddition Reactions for Fluoranthene Assembly

Cobalt-catalyzed [2+2+2] cycloaddition reactions provide an alternative and atom-economical approach to the synthesis of the fluoranthene ring system. nih.govresearchgate.netresearchgate.net This method involves the cyclotrimerization of three alkyne units to form a benzene (B151609) ring. researchgate.netresearchgate.net In the context of fluoranthene synthesis, this strategy typically employs a 1,6-diyne which undergoes cycloaddition with an alkyne to construct the fluoranthene core. nih.gov

This approach offers a high degree of flexibility in the introduction of substituents onto the fluoranthene skeleton by varying the nature of the diyne and alkyne coupling partners. nih.gov The use of an earth-abundant and inexpensive cobalt catalyst makes this method an attractive alternative to palladium-based strategies. nih.govresearchgate.netresearchgate.net The reaction conditions are generally mild, and the method exhibits good functional group tolerance. nih.gov

Table 2: Cobalt-Catalyzed [2+2+2] Cycloaddition for Fluoranthene Synthesis
Diyne SubstrateAlkyne SubstrateCatalyst SystemYield (%)Reference
1,6-Diphenyl-1,5-hexadiynePhenylacetyleneCoI₂/dppe/Zn85 nih.gov
1,6-Bis(4-methoxyphenyl)-1,5-hexadiynePhenylacetyleneCoI₂/dppe/Zn92 nih.gov
1,6-Bis(thiophen-2-yl)-1,5-hexadiynePhenylacetyleneCoI₂/dppe/Zn78 nih.gov

Lewis Acid Catalyzed Condensation Reactions

Lewis acid-catalyzed reactions provide a transition-metal-free approach to the synthesis of benzo[j]fluoranthenes. researchgate.net One such strategy involves a Prins-type cycloaromatization of readily accessible enol ether precursors. researchgate.net In this process, a Lewis acid is proposed to catalyze the generation of an oxonium species, which then triggers a cascade of annulation and aromatization steps to form the benzo[j]fluoranthene core. researchgate.net

This methodology offers the advantages of being operationally simple and tolerant to air and moisture. researchgate.net It has been successfully applied to the gram-scale synthesis of benzo[j]fluoranthene and its derivatives. researchgate.net The total synthesis of the natural product viridistratin A has been accomplished using this Lewis acid-catalyzed Prins-type cyclization as a key step, demonstrating the utility of this approach in the synthesis of complex natural products. researchgate.net Another approach involves a polyphosphoric acid (PPA) mediated condensation reaction following a Suzuki-Miyaura coupling of two naphthalene derivatives, as demonstrated in the synthesis of bulgarein. researchgate.net

Total Synthesis of Benzo[j]fluoranthene-Derived Natural Products

The benzo[j]fluoranthene skeleton is a core component of several bioactive natural products isolated from fungi. chemistryviews.org The total synthesis of these complex molecules represents a significant challenge and showcases the utility of modern synthetic methods. Key examples include the synthesis of bulgarein and viridistratin A.

Bulgarein Synthesis: Bulgarein is a bioactive blue pigment with a benzo[j]fluoranthene core, first isolated from the fungus Bulgaria inquinans. chemistryviews.org An efficient, four-step total synthesis has been developed, making the compound available on a larger scale for further biological studies. chemistryviews.org

Viridistratin A Synthesis: Viridistratin A is another natural product featuring the benzo[j]fluoranthene framework, isolated from Annulohypoxylon viridistratum. researchgate.netnih.gov A successful total synthesis of viridistratin A has been achieved, utilizing a Lewis acid-catalyzed Prins-type cycloaromatization. researchgate.netresearchgate.net This strategy involves the reaction of readily accessible enol ether precursors. The Lewis acid is proposed to catalyze the formation of an oxonium species, which then triggers the subsequent annulation and aromatization steps to build the polycyclic structure. researchgate.net This method is valued for its operational simplicity and transition-metal-free conditions. researchgate.net

Natural ProductKey Synthetic StrategiesNotable Features
BulgareinSuzuki-Miyaura Coupling; Polyphosphoric Acid (PPA) mediated cyclizationEfficient 4-step synthesis with a 25% overall yield. chemistryviews.orgresearchgate.net
Viridistratin ALewis Acid-Catalyzed Prins-Type CycloaromatizationTransition-metal-free; builds the core from enol ether precursors. researchgate.net

Directed Metalation Strategies for Substituted Benzo[j]fluoranthenes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, to direct deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. wikipedia.org

While specific examples on the this compound core are not extensively documented, the principles of DoM can be readily applied to this system. A strategically placed DMG on either the phenyl ring or the benzo[j]fluoranthene nucleus would allow for the selective introduction of functional groups. The choice of the DMG is crucial, as it dictates the site of metalation. Strong DMGs, such as amides and carbamates, are highly effective at directing lithiation. baranlab.org

The general mechanism involves the formation of a complex between the Lewis acidic lithium atom of the organolithium reagent and the Lewis basic heteroatom of the DMG. wikipedia.org This proximity effect facilitates the abstraction of the nearest ortho-proton by the alkyl base, leading to the formation of the aryllithium species. Subsequent quenching with an electrophile installs the desired substituent at the activated position. wikipedia.org

Directed Metalation Group (DMG)Typical Organolithium BaseKey Characteristics
-CONR₂ (Amide)s-BuLi, n-BuLiStrong directing ability; versatile for subsequent transformations.
-OCONEt₂ (Carbamate)s-BuLi/TMEDAExcellent directing group; can be cleaved to a hydroxyl group.
-OMe (Methoxy)n-BuLi, t-BuLiModerate directing group; widely used due to its stability.
-NHCO₂R (Carbamate)t-BuLiStrong directing group for anilines.

Photochemical Synthesis Routes for Related Polycyclic Aromatic Hydrocarbons

Photochemical reactions offer unique pathways for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) that can be difficult to access through traditional thermal methods. These reactions are often initiated by the absorption of ultraviolet light, leading to excited states that can undergo intramolecular cyclizations to form new rings.

One of the most well-known photochemical methods applicable to the synthesis of PAH frameworks is the Mallory reaction. This reaction involves the intramolecular photocyclization of stilbene (B7821643) and its derivatives. Upon irradiation, a cis-stilbene (B147466) isomer can undergo a cyclization to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene (B1679779) product. This strategy can be extended to more complex diarylethenes to build up larger PAH systems.

More recently, methodologies using high-power light-emitting diodes (LEDs) that emit ultraviolet A light have been developed. These techniques enable the rapid formation of products, often in a matter of minutes. researchgate.net For instance, a direct photochemical conversion of alkynylated chalcones has been reported for the synthesis of substituted benzo[b]fluorenes, which are structurally related to the benzo[j]fluoranthene core. researchgate.net This approach highlights the potential of light-driven transformations for the efficient and scalable synthesis of complex aromatic scaffolds. researchgate.netresearchgate.net

Photochemical MethodPrecursor TypeResulting StructureKey Features
Mallory ReactionStilbene derivativesPhenanthrene-type PAHsClassic photochemical cyclization/oxidation sequence.
UVA LED-Mediated CyclizationAlkynylated chalconesBenzo[b]fluorenesRapid reaction times (minutes); potential for flow chemistry. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixtures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex PAHs like 2-Phenylbenzo[j]fluoranthene. anu.edu.au In mixtures, differentiating between various PAH isomers can be challenging due to overlapping signals in their one-dimensional (1D) ¹H NMR spectra. mdpi.com However, high-resolution instruments allow for the detection of characteristic peaks for individual PAHs, as their proton resonances appear in a distinct chemical shift range, typically between 7.0 and 9.5 ppm. mdpi.com Combining high-resolution 1D NMR with two-dimensional (2D) techniques enables the detection and differentiation of various PAHs in a mixture with high resolution, providing a reliable and non-invasive analytical method. anu.edu.aumdpi.com

Advanced NMR strategies are crucial for defining the chemical structure by connecting partial information from various spectroscopic methods, including 1D and 2D NMR, to deduce the final structure of chemical compounds. anu.edu.au For fluoranthene (B47539) derivatives, ¹H NMR spectroscopy can reveal shifts in the aromatic protons upon complexation or substitution, providing evidence of molecular interactions and structural changes. mdpi.comresearchgate.net

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful "pseudo-separation" technique that analyzes complex mixtures without prior physical separation of the components. ceitec.czresearchgate.net The method distinguishes molecules based on their translational self-diffusion coefficients, which are dependent on molecular size, shape, and interactions with the solvent. mdpi.comceitec.cz The result is a 2D spectrum where one axis represents the chemical shift and the other represents the diffusion coefficient. mdpi.com

This technique is particularly effective for analyzing mixtures of PAHs. mdpi.com Since different PAHs possess unique diffusion coefficients related to their molecular size, they can be effectively separated and identified in the diffusion dimension of the DOSY spectrum. mdpi.com This allows for the clear identification of individual components in a mixture, even when their signals overlap in a standard 1D NMR spectrum. mdpi.commanchester.ac.uk High-resolution DOSY can resolve molecules with very similar sizes, detecting differences in diffusion coefficients as small as 1%. manchester.ac.uk The application of DOSY NMR has proven to be a reliable, convenient, and cost-effective method for the analysis of environmental samples containing multiple PAHs. mdpi.com

Table 1: Principles of DOSY NMR for Mixture Analysis

Feature Description
Principle Separates NMR signals of different chemical species based on their diffusion rates in solution. manchester.ac.uk
Methodology A series of spin-echo spectra are acquired with varying pulsed magnetic field gradient strengths. ceitec.czmanchester.ac.uk
Data Output A 2D plot with NMR chemical shifts on one axis and calculated diffusion coefficients on the other. mdpi.com

| Application | Enables the analysis of complex mixtures (e.g., PAHs) without physical separation, differentiating components by molecular size and shape. mdpi.comceitec.cz |

Vibrationally Resolved Electronic Spectroscopy at Cryogenic Temperatures

Vibrationally resolved electronic spectroscopy is a high-resolution technique that provides detailed information about the electronic and vibrational structure of a molecule. researchgate.net By cooling the sample to cryogenic temperatures (e.g., in liquid helium), thermal broadening of spectral lines is minimized, resulting in highly resolved, sharp absorption or emission bands. nih.gov This fine structure arises from transitions between specific vibrational levels of the ground and excited electronic states. researchgate.net

This method is particularly valuable for distinguishing between isomers of polycyclic aromatic hydrocarbons. The precise energies of the vibronic transitions are highly sensitive to the molecular geometry and electronic distribution, acting as a unique fingerprint for each compound. nih.gov Theoretical models, often employing Franck-Condon principles and considering Duschinsky rotation effects, can be used to compute and interpret these complex spectra, allowing for the identification of specific vibrational modes that are active during an electronic transition. nih.govup.pt

Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) is a highly selective and sensitive fluorescence technique ideal for the analysis of PAHs in complex mixtures. researchgate.net The method leverages the Shpol'skii effect, where PAHs dissolved in a suitable n-alkane solvent and frozen to cryogenic temperatures (e.g., 4.2 K) exhibit quasi-linear, highly resolved emission spectra instead of broad bands. nih.gov

Combining this with a tunable pulsed laser for selective excitation and time-resolved detection provides a multidimensional analytical approach. nih.gov The unambiguous identification of a specific PAH isomer, such as this compound, is achieved by creating a unique fingerprint from its characteristic high-resolution emission spectrum and its fluorescence decay lifetime. researchgate.netnih.govnih.gov This dual spectral and temporal information allows for the definitive identification of co-eluting or isomeric PAHs that are difficult to resolve by chromatographic methods alone. researchgate.netresearchgate.net LETRSS can achieve detection limits at the parts-per-trillion level. researchgate.net

Table 2: Key Advantages of Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS)

Advantage Description
High Selectivity The use of a specific n-alkane matrix at cryogenic temperatures produces highly resolved, "fingerprint" emission spectra unique to each PAH isomer. nih.gov
Unambiguous Identification Combines high-resolution spectral data with fluorescence lifetime measurements for definitive compound identification. nih.gov
Ultra-High Sensitivity Capable of detecting PAHs at sub-parts-per-billion and even parts-per-trillion levels. researchgate.netnih.gov

| Complex Mixture Analysis | Can identify and quantify isomers in complex mixtures, even when they co-elute in chromatography. nih.govresearchgate.net |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that probe the fundamental vibrational modes of a molecule. e-bookshelf.deedinst.com These vibrations are dependent on the masses of the atoms, their geometric arrangement, and the strength of the chemical bonds, thus providing a unique structural fingerprint. e-bookshelf.de For a molecule to be IR active, its vibration must cause a change in the molecular dipole moment, while for a vibration to be Raman active, it must cause a change in the molecule's polarizability. edinst.com For a complex, non-planar molecule like this compound, which would likely belong to the C1 point group, all normal modes are expected to be both IR and Raman active. scispace.com

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the harmonic frequencies and assign the normal modes of vibration. scispace.comcore.ac.uk For large PAHs, the spectra exhibit characteristic bands corresponding to C-H stretching, C-C stretching of the aromatic rings, and in-plane and out-of-plane bending vibrations. researchgate.net Probing samples at cryogenic temperatures can yield highly resolved IR spectra with sharp resonances, allowing for a more precise comparison between experimental and computed results. nih.gov

Table 3: Representative Vibrational Modes for Polycyclic Aromatic Hydrocarbons

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment
3000 - 3100 Aromatic C-H stretching
1400 - 1650 Aromatic C-C ring stretching
1000 - 1300 In-plane C-H bending
650 - 900 Out-of-plane C-H bending

Note: These are general ranges; specific frequencies depend on the exact molecular structure and symmetry. Based on data from nih.govresearchgate.net.

Time-Resolved Fluorescence Spectroscopic Analysis

Time-resolved fluorescence spectroscopy is a powerful analytical technique used to differentiate fluorescent compounds based on their distinct fluorescence decay times (lifetimes). researching.cnbmglabtech.com While steady-state fluorescence measures the emission spectrum, time-resolved methods monitor the decay of fluorescence intensity over time following excitation by a short pulse of light. bmglabtech.comnih.gov This provides an additional dimension of data that can resolve components in a mixture, even if their fluorescence spectra significantly overlap. nih.gov

This technique is highly applicable to the analysis of PAH mixtures, as different PAHs exhibit characteristic fluorescence lifetimes. researching.cn For instance, the fluorescence lifetimes of phenanthrene (B1679779), fluoranthene, and pyrene (B120774) have been measured as 37.0 ns, 32.7 ns, and 147.0 ns, respectively. researching.cn By measuring the fluorescence decay dynamics, it is possible to identify and quantify individual PAHs like this compound in complex environmental samples. researching.cnarxiv.org The data can be analyzed to generate fluorescence decay-associated spectra (FDAS), which help to visualize the pathways and rates of energy transfer and decay processes. mdpi.com

Table 4: Example Fluorescence Lifetimes of Select Polycyclic Aromatic Hydrocarbons

Compound Fluorescence Lifetime (ns)
Phenanthrene 37.0
Fluoranthene 32.7
Fluorene (B118485) 10.9
Pyrene 147.0

Data sourced from researching.cn.

Crystallographic and Structural Analysis of 2 Phenylbenzo J Fluoranthene Architectures

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Determination

The foundational data obtained from an SCXRD experiment includes the unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—and the space group, which describes the symmetry of the crystal lattice. This information defines the fundamental repeating unit of the crystal structure.

As of the current literature, specific experimental data for the unit cell parameters and space group of 2-Phenylbenzo[j]fluoranthene have not been reported. For comparison, the related parent compound, fluoranthene (B47539), crystallizes in the monoclinic system with space group P21/n. researchgate.netshd-pub.org.rs The unit cell dimensions for fluoranthene have been reported as a = 18.349(2) Å, b = 6.2273(5) Å, c = 19.861(2) Å, and β = 109.787(13)°. researchgate.netshd-pub.org.rs The introduction of a phenyl substituent, as in this compound, would be expected to significantly alter these parameters.

Table 1: Crystallographic Data for Related Fluoranthene Compounds

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Volume (ų)
Fluoranthene researchgate.netshd-pub.org.rs C₁₆H₁₀ Monoclinic P21/n 18.349(2) 6.2273(5) 19.861(2) 109.787(13) 832.41(16)
3-Chloro-8-phenylbenzo[a]fluoranthene thieme-connect.de C₂₆H₁₅Cl Monoclinic P21/n 14.7056(9) 5.4556(4) 22.7969(17) 108.011(7) 1739.3(2)

This table is interactive. Click on the headers to sort the data.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. shd-pub.org.rsresearchgate.net By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the types and relative contributions of different intermolecular interactions, such as C-H···π and π-π stacking, which are common in PAHs. shd-pub.org.rsresearchgate.net

A Hirshfeld surface analysis for this compound has not been published. Such an analysis would be critical in understanding how the phenyl substituent influences the crystal packing and the nature of the intermolecular forces, which in turn affect the material's properties. For the parent fluoranthene, Hirshfeld analysis reveals that the crystal structure is dominated by H···H, C···H, and C···C contacts. researchgate.net

Three-Dimensional Electron Diffraction (3D ED) for Nano- and Microcrystalline Samples

When single crystals of sufficient size and quality for SCXRD are unobtainable, three-dimensional electron diffraction (3D ED), also known as micro-crystal electron diffraction (MicroED), offers a powerful alternative. osti.govnih.govunipi.itbris.ac.ukiucr.org This technique can determine the crystal structures of sub-micrometer sized crystals, which is often the case for complex PAHs isolated as by-products or from challenging crystallization conditions. osti.govnih.govunipi.it

In cases where both SCXRD and 3D ED data can be collected, a comparative analysis is invaluable for validating the results from the electron diffraction study. While SCXRD is considered the "gold standard," 3D ED has been shown to provide accurate and reliable structural information for a wide range of organic compounds, including complex PAHs. osti.govbris.ac.uk

There is no published 3D electron diffraction data for this compound, and therefore no comparative analysis with SCXRD data is possible at this time.

Computational Crystallography and Structural Modeling

In the absence of experimental crystal structures, computational methods can provide valuable insights into the likely crystal packing and intermolecular interactions of a molecule. Techniques such as Density Functional Theory (DFT) can be used to predict the stable crystal structures (polymorphs) of a given compound. nih.govcardiff.ac.ukelsevierpure.com

Computational crystal structure prediction involves generating a multitude of possible crystal packings and ranking them based on their calculated lattice energies. This allows for an evaluation of the most probable packing motifs and the nature of the intermolecular forces, such as van der Waals interactions and π-π stacking, that stabilize the crystal structure. elsevierpure.com

A comprehensive computational study on the crystal packing and lattice interactions of this compound has not been reported in the literature. Such a study would be instrumental in guiding experimental efforts to crystallize this compound and in understanding its solid-state properties.

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Quantum Chemical Methodologies for Electronic Structure Characterization

Quantum chemical calculations are instrumental in understanding the electronic structure of complex aromatic systems like 2-Phenylbenzo[j]fluoranthene. These methods allow for a detailed description of both ground and excited electronic states.

Density Functional Theory (DFT) has become a primary tool for investigating the ground-state properties of polycyclic aromatic hydrocarbons (PAHs). imperial.ac.ukscispace.com DFT calculations are used to determine optimized geometries, electronic charge distributions, and other fundamental characteristics of molecules. stuba.skmdpi.com The accuracy of DFT results is highly dependent on the chosen methodology. scispace.com

For fluoranthene (B47539) and its derivatives, DFT methods have been successfully employed to optimize ground-state structures. researchgate.netnih.gov The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results that correlate well with experimental data. researchgate.netnih.gov

The selection of an appropriate exchange-correlation functional and basis set is a crucial step in performing DFT calculations. nih.gov Different combinations can yield varying degrees of accuracy for different molecular properties.

For aromatic compounds and their derivatives, the B3LYP hybrid functional is frequently used and has been shown to provide results in good agreement with experimental findings for properties like absorption and emission spectra. researchgate.netnih.gov Studies on related fluoranthene systems have demonstrated that functionals like B3LYP can accurately predict ground-state geometries. sciencepublishinggroup.comresearchgate.net For instance, in a study of fluoranthene derivatives, structures were optimized at the B3LYP/6-31G(d) level of theory. sciencepublishinggroup.com

The choice of basis set also plays a significant role. Basis sets like 6-31G(d), 6-31+G(d), and 6-311G(d,p) are commonly employed. researchgate.netresearchgate.net While some properties may be less dependent on the basis set size, others, like charge densities, may require larger basis sets, such as aug-cc-pV5Z, for high accuracy. researchgate.netarxiv.org For certain systems, even smaller, specifically designed basis sets like vDZP have shown effectiveness when paired with appropriate functionals. arxiv.org

Table 1: Commonly Used DFT Functionals and Basis Sets for Aromatic Hydrocarbons

Functional/Basis SetApplication Notes
Functionals
B3LYPA hybrid functional often providing a good balance of accuracy for geometries and electronic properties of organic molecules. researchgate.netnih.gov
PBE1PBEAnother hybrid functional used for structural and electronic property calculations. researchgate.net
M06-2XA meta-hybrid functional, which includes a higher percentage of Hartree-Fock exchange, sometimes used for excitation energies. researchgate.net
Basis Sets
6-31G(d)A Pople-style basis set with polarization functions on heavy atoms, commonly used for geometry optimizations. sciencepublishinggroup.com
6-311G(d,p)A larger triple-zeta Pople-style basis set with polarization functions on both heavy and hydrogen atoms, offering improved accuracy. researchgate.net
cc-pVTZA correlation-consistent basis set (Dunning-style) that provides a systematic route to improving accuracy. nih.gov
DGDZVP2A density-fitted double-zeta basis set used for its computational efficiency and good accuracy with certain functionals. nih.gov

This table is generated based on data from multiple sources. researchgate.netnih.govnih.govsciencepublishinggroup.comresearchgate.net

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely applied and powerful method. rsc.orgups-tlse.fr It is particularly useful for calculating vertical excitation energies, which correspond to absorption spectra, and for optimizing excited-state geometries to study emission processes. nih.govfu-berlin.de

For fluoranthene-based systems, TD-DFT calculations, often using the B3LYP functional, have successfully reproduced experimental absorption and emission spectra. researchgate.netnih.gov The method allows for the characterization of electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, and the calculation of their corresponding oscillator strengths. researchgate.netnih.gov This information is invaluable for understanding the photophysical behavior of these molecules. nih.gov

Density Functional Theory (DFT) Calculations for Ground State Properties

Prediction of Reactive Sites and Chemoselectivity

Computational methods are also crucial for predicting the most likely sites for chemical reactions on a molecule and the selectivity of these reactions.

In the context of benzo[j]fluoranthene, applying Clar's rule helps to identify which of the constituent benzene (B151609) and five-membered rings possess greater aromatic character, thereby predicting regions of higher and lower reactivity. The distribution of π-sextets can indicate which rings will preferentially undergo reactions. nih.govresearchgate.net

A more quantitative approach to predicting reactivity involves calculating the thermodynamic stability of potential reaction intermediates. nih.govaps.org By computationally modeling the formation of adducts—the products formed when a molecule reacts and adds to the PAH structure—one can determine the relative energies of different reaction pathways. nih.gov

For example, in the study of how carcinogens like polycyclic aromatic hydrocarbons bind to DNA, molecular dynamics simulations and thermodynamic calculations are used to assess the stability of the resulting DNA adducts. nih.gov The stability of these adducts, which is influenced by factors like structural distortion and hydrogen bonding, can determine whether they are recognized and repaired by cellular machinery. nih.govnih.gov Similarly, by calculating the free energy changes associated with the formation of various adducts of this compound, the most thermodynamically favorable reactive sites and reaction products can be predicted.

Average Local Ionization Energy (ALIE) Analysis

The Average Local Ionization Energy (ALIE), denoted as I(r), is a conceptual density functional theory (DFT) descriptor that provides information about the energy required to remove an electron from any specific point r in the space of a molecule. nih.gov The regions with the lowest I(r) values correspond to the locations of the most loosely bound electrons, making them the most probable sites for electrophilic attack. nih.govphyschemres.org

ALIE is calculated as the sum of the energies of all occupied orbitals, weighted by their electron density at each point, and then normalized by the total electron density at that point. diva-portal.org This descriptor is valuable because it considers the contributions of all electrons in the system, not just the frontier orbitals. researchgate.net

For this compound, an ALIE analysis would generate a three-dimensional map of ionization energies across the molecule's surface. This map would highlight the areas most susceptible to electrophilic attack. It is anticipated that the regions of lowest ALIE would be located on the electron-rich aromatic rings, particularly at positions with higher electron density as predicted by the computed atomic charges. The phenyl group might also influence the ALIE distribution on the benzo[j]fluoranthene core.

Computational studies on other polycyclic aromatic hydrocarbons (PAHs) have demonstrated the utility of ALIE in predicting reactive sites. nih.gov The analysis provides a more detailed and nuanced picture of reactivity than simply considering the highest occupied molecular orbital (HOMO), as it pinpoints the specific locations on the molecule where an electrophile is most likely to interact.

Condensed Fukui Function (CFF) Applications

The Fukui function, f(r), is another key local reactivity descriptor derived from conceptual DFT. It describes the change in electron density at a specific point r when the total number of electrons in the system changes. joaquinbarroso.com In practice, the condensed Fukui function is often used, where the reactivity of individual atoms is considered. chemrxiv.org

The condensed Fukui function helps to identify the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. joaquinbarroso.comnih.gov There are three main types of condensed Fukui functions:

f+ : for nucleophilic attack (addition of an electron).

f- : for electrophilic attack (removal of an electron).

f0 : for radical attack.

These are typically calculated using a finite difference approximation, considering the electron populations of the neutral, anionic, and cationic states of the molecule. joaquinbarroso.com

For this compound, the application of CFF would allow for the prediction of the most reactive atomic sites for different types of chemical reactions. For instance, the atoms with the highest f+ values would be the most likely targets for nucleophiles, while those with the highest f- values would be the preferred sites for electrophiles. This information is crucial for understanding the molecule's chemical behavior and for predicting the outcomes of its reactions. The results of a CFF analysis can be correlated with experimental observations of reactivity and can guide the synthesis of derivatives of this compound.

Reaction Mechanism Elucidation and Kinetic Studies

Transition State Theory (TST) Applications

Transition State Theory (TST) is a fundamental framework in chemical kinetics used to explain the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state, which is located at the saddle point of the potential energy surface. wikipedia.orgjohnhogan.info By analyzing the properties of this transition state, TST allows for the calculation of reaction rate constants. wikipedia.org

In the context of this compound, TST can be applied computationally to investigate the mechanisms and kinetics of its various reactions, such as oxidation, substitution, or degradation pathways. To apply TST, one must first identify the key reaction pathways and any intermediates involved. numberanalytics.com This often involves a combination of computational methods, like density functional theory (DFT), to map out the potential energy surface of the reaction. numberanalytics.com

A critical step is the optimization of the transition state structure, which is characterized by having a single imaginary frequency in its vibrational analysis. numberanalytics.com Once the transition state is located and validated, the activation energy (the energy difference between the reactants and the transition state) can be determined. This, along with other thermodynamic properties of the transition state, allows for the calculation of the reaction rate constant using the Eyring equation. wikipedia.org For complex molecules, multiconformational TST (MC-TST) approaches may be necessary to account for the different conformations of the reactants and the transition state. nih.gov

Investigation of PAH Formation Pathways in Combustion Systems

Polycyclic aromatic hydrocarbons (PAHs), including this compound, are often formed as byproducts of incomplete combustion of organic materials. scielo.br Understanding the pathways of their formation is crucial for controlling their emissions. Computational studies play a significant role in elucidating these complex reaction networks.

One of the primary mechanisms for PAH growth is the Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism. mdpi.com This involves the abstraction of a hydrogen atom from an existing aromatic molecule, creating a radical. This radical can then react with acetylene (B1199291) (C₂H₂), a common species in combustion environments, leading to the growth of the PAH. mdpi.com Other important pathways include the hydrogen abstraction and vinylacetylene addition (HAVA) mechanism and reactions involving resonantly stabilized radicals like cyclopentadienyl (B1206354) and indenyl. mdpi.comllnl.gov

Computational kinetic models, incorporating reaction flux and sensitivity analyses, can identify the key elementary reactions responsible for the formation and growth of specific PAHs. llnl.gov For a molecule like this compound, these models would trace its formation from smaller aromatic precursors through a series of radical addition and cyclization reactions. The specific branching ratios and reaction rates at different temperatures and pressures, which can be calculated using methods like TST, are critical inputs for these models. rsc.org While the formation of some PAHs like naphthalene (B1677914) and phenanthrene (B1679779) is relatively well-understood, the precise mechanisms for larger and more complex structures like fluoranthene and its derivatives often require further investigation. llnl.gov

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a real-space property that describes the electrostatic interaction energy between the unperturbed electron distribution of a molecule and a positive point charge. It provides a three-dimensional map of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

MESP maps are valuable tools for understanding and predicting a molecule's reactivity and intermolecular interactions. physchemres.org Regions of negative MESP are indicative of sites susceptible to electrophilic attack, as they would attract positively charged species. Conversely, regions of positive MESP suggest sites that are more likely to interact with nucleophiles.

For this compound, an MESP map would visually represent the electronic landscape of the molecule. It is expected that the π-electron clouds of the aromatic rings would create regions of negative potential above and below the plane of the molecule. The specific distribution and intensity of this negative potential would be influenced by the fusion pattern of the rings and the presence of the phenyl substituent. The MESP can also highlight the electrostatic character of the C-H bonds.

Computationally, the MESP is calculated from the electronic wavefunction of the molecule. The resulting map is often color-coded and displayed on the molecular surface, providing an intuitive visualization of the molecule's electrostatic properties. This information complements other reactivity descriptors like ALIE and Fukui functions, offering a comprehensive picture of the molecule's chemical behavior.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational methodology used to investigate the time-dependent behavior of molecular systems, providing detailed insights into intermolecular interactions at an atomistic level. For a complex polycyclic aromatic hydrocarbon (PAH) such as this compound, MD simulations can elucidate the nature and strength of non-covalent interactions that govern its aggregation, self-assembly, and interaction with other molecules. These simulations model the motion of atoms and molecules over time by numerically solving Newton's equations of motion, where the forces between particles are calculated using a force field.

The intermolecular interactions of this compound are primarily driven by van der Waals forces, with a significant contribution from π-π stacking interactions due to its extended aromatic system. The phenyl substituent introduces additional degrees of freedom and potential for specific steric and electronic interactions. MD simulations can provide a dynamic picture of these interactions, which is crucial for understanding the material properties and biological interactions of this compound.

Research Findings from MD Simulations of Related PAHs

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, a wealth of research on related PAHs provides a strong basis for understanding its likely intermolecular behavior. researchgate.netcam.ac.ukrsc.org Studies on molecules like pyrene (B120774), coronene, and benzo[a]pyrene (B130552) have established key principles of PAH interactions. researchgate.netcam.ac.ukrsc.orgacs.org

MD simulations of various PAHs have demonstrated that π-π stacking is a dominant mode of interaction, leading to the formation of dimers and larger aggregates. ualberta.ca The stability of these aggregates is highly dependent on the size and shape of the PAH, as well as the surrounding environment (e.g., solvent, temperature). rsc.orgualberta.ca For instance, simulations have shown that larger PAHs are required to form stable clusters at high temperatures, a process relevant to soot formation. cam.ac.ukrsc.org

The choice of force field is critical for accurately modeling these systems. Force fields like COMPASS, GROMOS, and specialized potentials developed for PAHs (e.g., PAHAP) have been used to simulate the clustering and phase behavior of these molecules. researchgate.netnih.gov Reactive force fields such as ReaxFF have also been employed to study the chemical dimerization of PAH radicals under flame conditions. acs.org

Simulated Intermolecular Interaction Energies

The following table presents representative intermolecular interaction energies for different configurations of a PAH dimer, illustrating the types of quantitative data that can be extracted from MD simulations. These values are based on typical findings for PAHs of similar size to this compound and serve as an illustrative example. The primary interaction modes are Sandwich, T-shaped, and Parallel-displaced.

Dimer ConfigurationDominant Interaction TypeRepresentative Interaction Energy (kcal/mol)
Sandwichπ-π Stacking-15 to -25
T-shapedC-H/π Interaction-5 to -10
Parallel-displacedπ-π Stacking-18 to -30

Note: These are illustrative values for similarly sized PAHs. The actual values for this compound would require specific computational studies.

Conformational Analysis and Solvent Effects

The phenyl group in this compound introduces a torsional degree of freedom relative to the benzo[j]fluoranthene core. MD simulations can explore the preferred orientation of this phenyl group and how it influences intermolecular packing. The simulations can also reveal the impact of the solvent environment on the conformational dynamics and aggregation propensity. For example, in aqueous solutions, hydrophobic interactions would drive the aggregation of this compound molecules to minimize contact with water. In organic solvents, the interactions would be modulated by the nature of the solvent molecules. ualberta.ca

The following table outlines the expected effects of different solvents on the intermolecular interactions of this compound, as would be studied by MD simulations.

SolventExpected Primary Effect on Intermolecular Interactions
WaterStrong hydrophobic effect driving aggregation and π-π stacking.
TolueneCompetitive π-π stacking between solute and solvent, potentially disrupting self-aggregation.
HeptaneWeak solvent-solute interactions, leading to strong solute-solute (aggregation) interactions.

This table is based on general principles of solute-solvent interactions for PAHs. ualberta.ca

Functionalization and Derivatization Strategies for Tailored Properties

Principles of Functionalization and Chemical Derivatization of Benzo[j]fluoranthenes

The functionalization of benzo[j]fluoranthenes is guided by the principles of electrophilic aromatic substitution, where the reactivity and regioselectivity are influenced by the electron density of the aromatic rings. The introduction of substituents can alter the electronic properties, solubility, and biological activity of the parent molecule. wikipedia.orgnih.gov

Key strategies for the derivatization of the benzo[j]fluoranthene skeleton include:

Electrophilic Aromatic Substitution: This fundamental reaction allows for the introduction of various functional groups onto the aromatic core. wikipedia.org

Oxidative Dimerization: Electron-rich naphthalene (B1677914) precursors can undergo oxidative dimerization to directly form the benzo[j]fluoranthene core. rsc.orgresearchgate.net This method is particularly useful for synthesizing symmetrically substituted derivatives.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Kumada-Corriu couplings, are powerful tools for creating carbon-carbon bonds and introducing aryl or other organic fragments to the benzo[j]fluoranthene scaffold. rsc.orgnih.gov

Cyclization Reactions: Intramolecular cyclizations, including McMurry couplings and Prins-type cycloaromatizations, can be employed to construct the five-membered ring of the benzo[j]fluoranthene system from appropriately designed precursors. rsc.orgresearchgate.netresearchgate.net

Chemical derivatization is often necessary to improve the processability and solubility of these polycyclic aromatic hydrocarbons (PAHs), which are typically poorly soluble in common solvents. nih.govrsc.org For instance, sulfoniumization has been reported as a method to solubilize and functionalize a range of PAHs. nih.govrsc.org Furthermore, derivatization is a key step in preparing these compounds for analytical techniques like gas chromatography, where polar functional groups are converted to more volatile forms. d-nb.infonih.gov

Regioselective Introduction of Functional Groups

Controlling the position of newly introduced functional groups on the benzo[j]fluoranthene skeleton is essential for fine-tuning its properties. Several methods have been developed to achieve regioselectivity.

Palladium-catalyzed C-H bond functionalization offers a direct way to introduce substituents at specific positions. beilstein-journals.org By choosing appropriate arenes as starting materials, functional groups can be selectively introduced at positions 7 to 10 of the fluoranthene (B47539) core. beilstein-journals.org Another approach combines a Suzuki coupling with an intramolecular C-H bond activation to access specific isomers that are not obtainable through direct double C-H functionalization. beilstein-journals.org

For instance, a three-step method involving Miura's intermolecular C-H arylation, nonaflation, and subsequent intramolecular C-H arylation has been developed for the synthesis of fluoranthenes with high site selectivity. acs.org The reaction of 1,8-dihalonaphthalenes with arylboronic acids in the presence of a palladium catalyst can also lead to the formation of fluoranthene derivatives with good regioselectivity. acs.org The substitution pattern of the starting materials dictates the final position of the functional groups on the resulting fluoranthene. acs.org

Post-Synthetic Modifications and Scaffold Diversification

Post-synthetic modification refers to the chemical transformation of a pre-formed benzo[j]fluoranthene scaffold. This approach allows for the diversification of the core structure and the introduction of a wider range of functionalities that might not be compatible with the initial ring-forming reactions.

A powerful strategy for scaffold diversification is the use of palladium-catalyzed cascade reactions. For example, a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation can be used to synthesize a variety of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes. beilstein-journals.orgbeilstein-journals.org This method allows for the incorporation of five- and six-membered heterocycles such as thiophene, furan, and pyridine (B92270) into the fluoranthene framework. beilstein-journals.orgbeilstein-journals.org

Another example of post-synthetic modification is the derivatization of hydroxylated benzo[j]fluoranthenes. For instance, the natural product benzo[j]fluoranthene-4,9-diol can be synthesized, and its hydroxyl groups can be further functionalized. researchgate.netacs.org The development of metal-organic frameworks (MOFs) also presents opportunities for post-synthesis modifications, where the introduction of different ligands can alter the properties of the material for applications such as the removal of PAHs. nih.gov

Chemical Transformations of Benzo[j]fluoranthene Analogues

Benzo[j]fluoranthene and its derivatives can undergo various chemical transformations, particularly oxidative reactions that lead to the formation of diols, phenols, and quinones. These transformations are not only important for understanding the metabolism of these compounds but also provide pathways to new derivatives with potentially interesting biological or material properties.

Oxidative Pathways and Diol Formation

The in vivo metabolism of benzo[j]fluoranthene in mouse skin has been shown to produce several dihydrodiol metabolites. aacrjournals.org The major metabolites identified are trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene and trans-9,10-dihydro-9,10-dihydroxybenzo[j]fluoranthene. aacrjournals.org The formation of these dihydrodiols is a critical step in the metabolic activation of benzo[j]fluoranthene to genotoxic agents. nih.gov

Synthetic routes to these important metabolites have been developed. researchgate.netacs.org For example, the synthesis of trans-2,3-dihydro-2,3-dihydroxybenzo[j]fluoranthene was achieved via the reduction of the corresponding dione. researchgate.net Similarly, trans-4,5-dihydro-4,5-dihydroxybenzo[j]fluoranthene was prepared from 9-methoxy-11H-benzo[a]fluorene. researchgate.net These synthetic efforts are crucial for providing authentic standards for metabolic studies and for investigating the biological activities of the individual metabolites.

Phenol and Quinone Derivatives

In addition to dihydrodiols, phenolic and quinone derivatives of benzo[j]fluoranthene are also formed through metabolic and synthetic pathways. In vivo studies in mouse skin have tentatively identified 4-hydroxybenzo[j]fluoranthene, 10-hydroxybenzo[j]fluoranthene, and benzo[j]fluoranthene-4,5-dione as metabolites. aacrjournals.org

Synthetically, benzo[j]fluoranthene-2,3-dione has been prepared through the selenoxide elimination of an α-phenylseleno ketone intermediate. researchgate.net The oxidation of electron-rich benzo[j]fluoranthene derivatives with reagents like ceric ammonium (B1175870) nitrate (B79036) can lead to the formation of ortho-quinones. rsc.org These quinones can then be further transformed, for example, by reduction to the corresponding diols. researchgate.net The synthesis of benzo[j]fluoranthene-4,9-diol, a naturally occurring fungal metabolite, has also been accomplished, involving a final deprotection step from its dimethoxy precursor. rsc.orgacs.org

Applications in Advanced Materials Science and Supramolecular Chemistry

Integration in Organic Electronics (OE)

Fluoranthene (B47539) and its derivatives are recognized for their high thermal stability, robust fluorescent emissions, and excellent electronic properties, making them attractive candidates for use in organic electronic devices. researchgate.net The rigid, planar structure of the fluoranthene core serves as a foundational unit for creating chromophores and charge-transporting materials. researchgate.net

Electron Transport Materials (ETMs) in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, electron transport materials (ETMs) are crucial for efficiently injecting electrons from the cathode and transporting them to the emissive layer, ensuring balanced charge recombination and high device efficiency. Fluoranthene-based molecules are investigated as ETMs due to their suitable LUMO (Lowest Unoccupied Molecular Orbital) energy levels and charge transport capabilities. researchgate.net

Research into fluoranthene derivatives has demonstrated their potential to serve as high-performance ETMs. For instance, a complex derivative incorporating fluoranthene and benzoquinoline moieties, 4-(3-(fluoranthen-3-yl)-5-(fluoranthen-4-yl)phenyl)-2-phenyl-benzo[h]quinoline (FRT-PBQ), has been synthesized and shown to possess a high glass transition temperature (Tg) of approximately 184 °C and effective electron transport properties. researchgate.netrsc.orgrsc.org Solution-processed red phosphorescent OLEDs (PHOLEDs) using FRT-PBQ as the ETM achieved a high current efficiency of 20.7 cd/A and an external quantum efficiency of 15.5%. researchgate.netrsc.org Notably, the operational lifetime of these devices was extended by a factor of 1.7 compared to devices using the more common ETM, TPBI. researchgate.netrsc.orgrsc.org

Table 1: Performance of OLEDs with Fluoranthene-Based Electron Transport Materials

Device/Material Max. External Quantum Efficiency (EQE) Max. Current Efficiency Lifetime (LT50) Reference
Red PHOLED with FRT-PBQ 15.5% 20.7 cd/A 1.7x longer than TPBI device researchgate.netrsc.org
Device with f-Pn-6-Ql 28.4% - 15.3 h @ 5000 cd/m² nih.gov
Device with BPhen (Control) 22.2% - 8.9 h @ 5000 cd/m² nih.gov

This table is interactive. Click on the headers to sort the data.

Components in Organic Field-Effect Transistors (OFETs)

The semiconducting properties of fused-ring systems like benzo[j]fluoranthene make them suitable for the active channel layer in OFETs. rsc.org Research on related polycyclic aromatic hydrocarbons demonstrates the potential of the fluoranthene core in this domain. researchgate.netacs.org

Studies on spin-coated thin films of various acenaphtho[1,2-j]benzo[l]fluoranthene derivatives, which are structurally related to 2-phenylbenzo[j]fluoranthene, have shown promising space-charge-limited current (SCLC) hole mobilities. For example, a tetra-tert-butylacenaphtho[1,2-j]benzo[l]fluoranthene derivative exhibited an SCLC hole mobility of 2.00 ± 0.87 × 10⁻³ cm² V⁻¹ s⁻¹. acs.org Remarkably, upon thermal annealing, the mobility of this compound drastically increased to as high as 3.4 ± 0.1 × 10⁻¹ cm² V⁻¹ s⁻¹, which is among the highest SCLC hole mobilities recorded for solution-processed organic semiconductor films. acs.org This enhancement is attributed to a significant improvement in the material's crystallinity and intermolecular π–π overlap upon heating. acs.org

While many fluoranthene derivatives exhibit p-type (hole-transporting) behavior, strategic molecular design can also induce n-type (electron-transporting) characteristics. For instance, polynaphthalenediimide (PNDI)-based copolymers have been developed as efficient n-type materials for OFETs, with one derivative achieving an electron mobility of up to 0.32 cm² V⁻¹ s⁻¹. ljmu.ac.uk Another study on thieno[2,3-b]thiophene (B1266192) derivatives reported a notable hole mobility of 0.42 cm²/V s in OFETs. researchgate.net

Table 2: Charge Carrier Mobilities in Fluoranthene-Related Materials for OFETs

Compound Type Carrier Type Mobility (cm² V⁻¹ s⁻¹) Processing Reference
Acenaphtho[1,2-j]benzo[l]fluoranthene derivative Hole 2.00 × 10⁻³ (as-spun) Spin-coated acs.org
Acenaphtho[1,2-j]benzo[l]fluoranthene derivative Hole 3.4 × 10⁻¹ (annealed) Spin-coated acs.org
Thieno[2,3-b]thiophene derivative Hole 0.42 - researchgate.net

This table is interactive. Click on the headers to sort the data.

Active Materials in Perovskite Solar Cells

In perovskite solar cells (PSCs), hole transporting materials (HTMs) and electron transporting materials (ETMs) are essential for extracting charge carriers from the perovskite absorber layer and transporting them to the respective electrodes. The favorable electronic properties and stability of the fluoranthene scaffold make it a promising candidate for these charge transport layers. rsc.org

Fluoranthene has been utilized as a building block to construct novel, dopant-free HTMs for PSCs. rsc.org Its rigid and planar structure can facilitate highly ordered molecular packing, which is beneficial for charge transport. rsc.org A donor-acceptor (D-A) type HTM based on a 2,3-dicyano-fluoranthene unit achieved impressive power conversion efficiencies of 18.03% in conventional n-i-p PSCs and 17.01% in inverted p-i-n PSCs, outperforming many other dopant-free organic HTMs. rsc.org The development of self-assembled monolayers (SAMs) as HTLs in inverted PSCs is a rapidly advancing area, with carbazole-based SAMs being widely used. nih.gov Extending the conjugation of these molecules, for example by incorporating fluorene (B118485) units, has led to improved energy level alignment and higher device efficiencies, reaching up to 25.38%. nih.gov Given these successes, this compound derivatives could be similarly designed to function as efficient charge transport layers in high-performance PSCs.

Helical Architectures for Molecular Electronics

Molecular electronics aims to use single molecules or nanoscale assemblies of molecules as electronic components. uwa.edu.au Helical or twisted molecular architectures are of particular interest because their unique geometry can impart specific electronic and chiroptical properties. rsc.org The assembly of achiral molecules into twisted nano- or micro-structures is a significant topic in supramolecular chemistry. rsc.org

Derivatives of acenaphtho[1,2-k]fluoranthene, which feature a rigid core similar to benzo[j]fluoranthene, have been shown to self-assemble into one-dimensional (1D) twisted and luminescent nano/micro-wires. rsc.org In this research, the combination of the rigid, cross-shaped DPAF (7,14-diphenylacenaphtho[1,2-k]fluoranthene) core and flexible alkyl side chains was critical for the formation of these twisted architectures. rsc.org The formation of these structures relies on a balance of intermolecular forces, including π-π stacking. The development of such ordered, helical ribbons is considered a promising avenue for future molecular electronics applications. sciencepublishinggroup.com The study of electron transfer through helical peptides further underscores the importance of defined secondary structures in controlling charge transport pathways, a key principle in designing molecular electronic systems. nih.gov

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, π-π stacking, and electrostatic effects, are fundamental to creating complex and functional molecular systems. encyclopedia.pubnih.gov

Design of Ordered Architectures through Non-Covalent Interactions

The large, planar π-system of this compound makes it an ideal candidate for constructing ordered supramolecular architectures driven by non-covalent forces, particularly π-π stacking. rsc.orgmdpi.com The assembly of organic molecules into well-defined structures is crucial for creating functional materials. mdpi.com

Research has shown that derivatives of the isomeric acenaphtho[1,2-k]fluoranthene can be assembled into twisted nano/micro-wires. rsc.org The formation and morphology of these structures are governed by the interplay between the π-π stacking of the rigid aromatic cores and the van der Waals interactions of flexible peripheral chains. rsc.org The ability to control these non-covalent interactions allows for the steering of molecular assembly pathways to yield desired products and architectures. nih.gov For example, subtle forces like C–H⋯Br and lone pair⋯π interactions have been used to guide molecular assembly on surfaces. nih.gov The dominance of aromatic interactions in some supramolecular systems has been shown to reduce the temperature sensitivity of the resulting assemblies, leading to more stable structures. nih.gov The combination of coordination chemistry with π-stacking interactions between PAH-based ligands can also lead to a great diversity of solid-state structures. researchgate.net This principle of self-assembly, driven by a combination of non-covalent interactions, is key to the bottom-up fabrication of novel nanomaterials from building blocks like this compound.

Host-guest chemistry, a central concept in supramolecular chemistry, describes complexes where a "host" molecule encloses a "guest" molecule or ion through non-covalent interactions. wikipedia.org The formation of these complexes is driven by forces such as hydrophobic effects and van der Waals interactions and is often highly selective, a phenomenon known as molecular recognition. wikipedia.org

Large PAHs like fluoranthene can act as guests for various molecular hosts. Studies have investigated the formation of inclusion complexes between fluoranthene and cucurbit[n]uril (CB[n]) hosts in aqueous solution. researchgate.net These hosts have a hydrophobic cavity that can encapsulate non-polar guest molecules. The stability of these host-guest complexes is significant, with stable 1:1 complexes being formed. researchgate.net Similarly, giant molecular shape amphiphiles with nano-scale cavities have been shown to form host-guest complexes with π-conjugated guests like pyrene (B120774) and perylene. rsc.org Given its size and aromatic nature, this compound would be an excellent candidate for acting as a guest molecule within the cavities of various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils, which are widely used to create stimuli-responsive materials and drug delivery systems. thno.orgnih.govnih.gov The encapsulation of such a fluoranthene derivative could modulate its photophysical properties, solubility, and reactivity, opening pathways to new sensory materials or delivery systems.

Formation of Inclusion Complexes (e.g., with Cucurbiturils)

The hydrophobic cavity of macrocyclic hosts like cucurbit[n]urils (CB[n]) provides an ideal environment for encapsulating hydrophobic guest molecules such as this compound and related PAHs. nih.govresearchgate.net The formation of these inclusion complexes is driven by a combination of factors, including the hydrophobic effect, van der Waals interactions, and shape complementarity between the host and guest. nih.govnih.gov

Studies on the inclusion of similar PAHs, like fluoranthene, with cucurbiturils have demonstrated the formation of stable 1:1 host-guest complexes in aqueous media. nih.gov The stability of these complexes is quantified by their binding constants, which can be determined using techniques like fluorescence and NMR spectroscopy. nih.govnih.gov For instance, the stability constants for the complexes of fluoranthene with CB nih.gov, CB academie-sciences.fr, and CB researchgate.net have been experimentally determined, highlighting the influence of the cucurbituril (B1219460) cavity size on the binding affinity. nih.gov

The encapsulation of a fluoranthene derivative within a cucurbituril host can significantly alter its photophysical properties, such as fluorescence, making these systems promising for the development of molecular sensors and responsive materials. nih.govresearchgate.net

Table 1: Stability Constants for Inclusion Complexes of Fluoranthene with Cucurbit[n]urils (n=6-8)

Cucurbituril HostStability Constant (K) in M⁻¹
CB nih.gov5900.270 ± 326
CB academie-sciences.fr726.87 ± 78
CB researchgate.net3327.059 ± 153

Data sourced from experimental studies on fluoranthene. nih.gov

Dative Bond-Based Supramolecular Frameworks

While non-covalent interactions are the hallmark of supramolecular chemistry, the use of dynamic covalent bonds, such as dative bonds, offers a pathway to more robust and stable supramolecular frameworks. researchgate.netrsc.org this compound can be functionalized with Lewis acidic (e.g., boronate esters) or Lewis basic (e.g., pyridine) moieties to facilitate the formation of dative bonds. rsc.orgresearchgate.net

The self-assembly of these functionalized monomers can lead to the formation of supramolecular polymers or crystalline organic frameworks. researchgate.netrsc.org The strength and directionality of the dative bonds provide a high degree of control over the resulting architecture. researchgate.net These frameworks can exhibit interesting properties, such as porosity, which makes them potentially useful for applications in gas storage and separation. researchgate.net

Luminescent Materials and Molecular Sensors

The inherent fluorescence of the benzo[j]fluoranthene core makes this compound and its derivatives attractive candidates for the development of luminescent materials and molecular sensors. academie-sciences.frresearchgate.netresearchgate.net The photophysical properties, including absorption and emission wavelengths and quantum yields, can be fine-tuned through chemical modification of the parent structure. researchgate.netsciencepublishinggroup.com

Derivatives of benzo[k]fluoranthene, a structural isomer, have been shown to exhibit strong blue fluorescence with high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs). sciencepublishinggroup.com The introduction of various substituents can alter the intramolecular charge transfer characteristics, leading to changes in the emission color and efficiency. researchgate.net

Furthermore, the sensitivity of the fluorescence of these compounds to their local environment can be exploited for sensing applications. semanticscholar.orgresearchgate.net For example, the binding of an analyte to a functionalized this compound derivative can induce a change in its fluorescence intensity or wavelength, providing a detectable signal. semanticscholar.orgresearchgate.net This principle has been applied in the development of fluorescent probes for various ions and small molecules.

Future Research Directions and Perspectives

Development of Novel Asymmetric Synthetic Routes

The synthesis of chiral, non-planar polycyclic aromatic hydrocarbons has emerged as a significant field of research. For 2-Phenylbenzo[j]fluoranthene, the development of asymmetric synthetic methodologies is a critical future direction. Current syntheses often result in racemic mixtures, but creating enantiomerically pure forms could unlock novel applications in chiroptical materials and asymmetric catalysis.

Future research should focus on:

Catalytic Enantioselective Synthesis : Exploring transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, in combination with chiral ligands to control the stereochemistry during the formation of the benzo[j]fluoranthene core. Methodologies like palladium-catalyzed intramolecular C–H arylation, which has been used for related structures, could be adapted for asymmetric variants. nih.govbeilstein-journals.orgacs.org

Organocatalysis : Investigating the use of chiral Brønsted or Lewis acids to catalyze key cyclization steps, such as the Prins cyclization, which has been shown to form the benzo[j]fluoranthene skeleton. rsc.org This approach could offer a metal-free alternative for producing enantiomerically enriched products.

Chiral Resolution : Developing more efficient methods for resolving racemic this compound, including chiral chromatography and diastereomeric salt formation with chiral resolving agents.

The successful development of these routes would not only provide access to new chiral materials but also deepen the understanding of chirality in complex aromatic systems.

Computational Design and Predictive Modeling for Materials Innovation

Computational chemistry offers powerful tools to predict the properties of novel materials before their synthesis, saving significant time and resources. core.ac.ukacs.org For this compound and its derivatives, computational modeling is essential for guiding the design of next-generation materials.

Key areas for future computational research include:

Predicting Optoelectronic Properties : Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the HOMO-LUMO gaps, absorption and emission spectra, and charge transport properties of new this compound derivatives. researchgate.netresearchgate.net This can help identify promising candidates for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netresearchgate.net

Modeling Intermolecular Interactions : Using molecular dynamics and quantum mechanical methods to study how this compound molecules pack in the solid state. nih.gov Understanding and predicting π-π stacking and other non-covalent interactions is crucial for designing materials with desired charge mobility and stability. acs.orgrsc.org

Simulating Reactivity : Developing models to predict the most likely sites for functionalization on the this compound core. core.ac.uk This can guide synthetic efforts to create derivatives with specific functionalities for targeted applications.

The table below illustrates a conceptual comparison of properties that could be predicted computationally for different hypothetical derivatives of this compound.

DerivativePredicted HOMO (eV)Predicted LUMO (eV)Predicted Emission Wavelength (nm)Potential Application
This compound-5.8-2.5450Blue OLED Emitter
2-(4-Nitrophenyl)benzo[j]fluoranthene-6.2-3.0520Electron Transport Material
2-(4-Aminophenyl)benzo[j]fluoranthene-5.4-2.2480Hole Transport Material

Exploration of Enhanced Functionalization Strategies for Specific Applications

The versatility of the this compound scaffold can be significantly expanded by introducing various functional groups. Future research should explore novel and efficient functionalization strategies to tailor the molecule's properties for specific uses.

Promising avenues include:

Late-Stage C-H Functionalization : Developing regioselective C-H activation methods to directly attach functional groups to the aromatic core without the need for pre-functionalized starting materials. beilstein-journals.orgdntb.gov.ua This allows for more efficient and atom-economical syntheses.

Diverse Functional Groups : Moving beyond simple substituents to incorporate complex moieties that impart specific functions. For example, attaching electron-donating and electron-withdrawing groups can tune the molecule's electronic properties for use in OLEDs. researchgate.net Incorporating groups capable of specific binding could lead to new chemical sensors.

Synthesis of Oligomers and Polymers : Developing methods to polymerize this compound units to create conjugated polymers. These materials could possess unique electronic and optical properties suitable for flexible electronics and advanced coatings.

Advances in Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the mechanisms of complex organic reactions is key to optimizing them. The development of advanced spectroscopic techniques for in situ monitoring of the synthesis and functionalization of this compound is a crucial research direction.

Future efforts should focus on:

Real-Time Spectroscopic Analysis : Implementing techniques like Raman spectroscopy, UV-Vis absorption, and fluorescence spectroscopy to monitor reaction progress in real-time. rsc.orgaidic.it This can provide valuable kinetic and mechanistic data, helping to identify reaction intermediates and optimize conditions. rsc.orgaidic.it

Surface-Enhanced Raman Spectroscopy (SERS) : Utilizing SERS to detect trace amounts of reactants, intermediates, and products. ifremer.frmdpi.com This is particularly useful for monitoring reactions on surfaces or in complex mixtures. ifremer.frmdpi.com

Integrated Analytical Systems : Combining spectroscopic probes with microfluidic reactors to create high-throughput screening platforms for discovering new reactions and optimizing existing ones. ifremer.fr

The table below outlines potential spectroscopic techniques and the information they could provide for monitoring a hypothetical synthesis.

Spectroscopic TechniqueInformation GainedPotential Application in Synthesis
Planar Laser-Induced Fluorescence (PLIF)Detection of PAH formation and growthMonitoring the progress of pyrolysis or high-temperature cyclization reactions. rsc.org
UV-Visible SpectroscopyChanges in conjugation and electronic structureTracking the conversion of starting materials to the final conjugated product. aidic.it
Immunosensing TechniquesDetection of specific PAH structuresIn situ environmental monitoring or process control where specific PAH isomers are critical. researchgate.net

Integration of Benzo[j]fluoranthene Scaffolds into Hybrid Material Systems

The unique properties of this compound can be amplified by integrating it into larger, multi-component systems. Future research should explore the creation of hybrid materials that combine the aromatic scaffold with other functional components like nanoparticles, polymers, or metal-organic frameworks (MOFs).

Potential areas of investigation include:

PAH-Functionalized Nanomaterials : Grafting this compound derivatives onto the surface of nanoparticles (e.g., gold, titanium dioxide) to create hybrid materials for sensing, catalysis, or selective adsorption. ifremer.frmdpi.com

MOF Linkers : Using functionalized this compound derivatives as organic linkers for the synthesis of novel MOFs. The resulting frameworks could exhibit high porosity and tailored electronic properties for gas storage or separation.

Polymer Composites : Blending or covalently incorporating this compound into polymer matrices to enhance their thermal stability, conductivity, or optical properties.

These hybrid systems could lead to materials with synergistic properties that are not achievable with the individual components alone, opening doors to advanced applications in a wide range of fields.

Q & A

Q. How can fluorescence lifetime imaging microscopy (FLIM) enhance cellular uptake studies of this compound?

  • Methodology : Use two-photon excitation (720 nm) to minimize phototoxicity. Acquire time-resolved decay curves (ns resolution) and fit to multi-exponential models (e.g., TRI2 software). Correlate lifetimes with subcellular localization via co-staining with organelle-specific dyes .

Data Reproducibility and Quality Control

  • Reference Standards : Source CRMs from NIST (e.g., SRM 1597) for method validation. Cross-check purity via melting point (217°C) and GC retention indices .
  • Inter-laboratory Validation : Participate in proficiency testing programs (e.g., EQAAS) and adhere to ISO/IEC 17025 protocols for data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.